5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile
Description
Properties
CAS No. |
75660-46-7 |
|---|---|
Molecular Formula |
C19H11Cl4N3O2 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
5,6-bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H11Cl4N3O2/c20-13-3-1-10(7-15(13)22)17-12(9-24)19(28)26(5-6-27)25-18(17)11-2-4-14(21)16(23)8-11/h1-4,7-8,27H,5-6H2 |
InChI Key |
UDPYJRCFUVCNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(N=C2C3=CC(=C(C=C3)Cl)Cl)CCO)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds
A common method to prepare pyridazine derivatives is the reaction of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or their equivalents. For this compound:
- Step 1: Synthesis of a hydrazine derivative bearing the 3,4-dichlorophenyl groups. This can be achieved by reacting 3,4-dichlorophenyl hydrazine with appropriate precursors.
- Step 2: Condensation with a 2-(2-hydroxyethyl)-substituted α,β-unsaturated carbonyl compound or equivalent to form the dihydropyridazine ring.
- Step 3: Introduction of the nitrile group at position 4 can be done by using cyano-substituted precursors or by post-cyclization functionalization.
Use of 3,4-Dichlorobenzaldehyde and Hydrazine Derivatives
Another approach involves:
- Condensation of 3,4-dichlorobenzaldehyde with hydrazine derivatives to form hydrazones.
- Subsequent cyclization with nitrile-containing reagents to form the pyridazine ring.
- Hydroxyethylation at position 2 can be introduced by alkylation with 2-chloroethanol or by using 2-hydroxyethyl-substituted starting materials.
Functional Group Transformations
- The 3-oxo group is typically introduced by oxidation of the dihydropyridazine intermediate using mild oxidizing agents such as manganese dioxide or selenium dioxide.
- The nitrile group can be introduced via nucleophilic substitution or by using cyano-containing building blocks during ring formation.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazine derivative synthesis | 3,4-dichlorophenyl hydrazine, solvents (ethanol, acetic acid) | Controlled temperature to avoid side reactions |
| Cyclization | α,β-unsaturated carbonyl compound, reflux in ethanol or toluene | Acid or base catalysis may be used |
| Hydroxyethylation | 2-chloroethanol or ethylene oxide, base (K2CO3) | Alkylation under mild conditions |
| Oxidation | MnO2 or SeO2, room temperature to reflux | Selective oxidation to 3-oxo group |
| Nitrile introduction | Cyanide sources (e.g., KCN), or cyano-substituted precursors | Careful handling due to toxicity |
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Hydrazine derivative formation | Reaction of 3,4-dichlorophenyl hydrazine with aldehydes or ketones | Ethanol, acetic acid, reflux | Purity of hydrazine critical |
| Pyridazine ring cyclization | Condensation with α,β-unsaturated carbonyl or cyano precursors | Acid/base catalysis, reflux | Control of regioselectivity |
| Hydroxyethyl group introduction | Alkylation with 2-chloroethanol or ethylene oxide | Base (K2CO3), mild heating | Avoid over-alkylation |
| Oxidation to 3-oxo | MnO2 or SeO2 oxidation | Room temperature to reflux | Selectivity to avoid over-oxidation |
| Nitrile group incorporation | Use of cyano-substituted precursors or nucleophilic substitution | Cyanide salts, controlled pH | Toxicity and safety precautions required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.
Substitution: The dichlorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Dichlorophenyl Substituents
The 3,4-dichlorophenyl groups in the target compound are structurally analogous to those in:
- U50,488 : A κ-opioid receptor agonist with the formula 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide. While U50,488’s dichlorophenyl group contributes to receptor binding, the target compound’s pyridazine core may confer distinct biological activity or selectivity .
- DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) : A photosystem II inhibitor. The dichlorophenyl moiety here enhances herbicidal activity, suggesting that the target compound’s dichlorophenyl groups could similarly influence bioactivity, depending on the core structure .
Carbonitrile Group
The carbonitrile functionality is shared with:
- 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile : A pyridinecarbonitrile with a molecular weight of 206.24 g/mol. The carbonitrile group in such compounds often enhances stability and reactivity, as seen in its role as a precursor for heterocyclic syntheses .
Hydroxyethyl Chain
The 2-hydroxyethyl substituent may facilitate hydrogen bonding, akin to Bis-Tris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol), a buffer reagent. This group could improve solubility or influence crystal packing in the target compound .
Hydrogen Bonding and Crystallography
The hydroxyethyl and carbonyl groups in the target compound likely participate in hydrogen-bonding networks. Etter’s graph set analysis, applied in crystallography, could elucidate its packing patterns. For instance, hydrogen bonds in 1-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-6,7-dihydro-5H-indole-2-carbonitrile (a dichlorophenyl-containing analog) may resemble those in the target compound, influencing solubility and stability .
Biological Activity
5,6-Bis(3,4-dichlorophenyl)-2-(2-hydroxyethyl)-3-oxo-2,3-dihydro-4-pyridazinecarbonitrile (CAS No: 75660-46-7) is a synthetic compound that exhibits diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features two dichlorophenyl groups attached to a pyridazine core with a hydroxyethyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
- Anti-inflammatory Effects : Research suggests that this compound can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production may lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
-
Antitumor Efficacy :
- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong antitumor potential.
-
Antimicrobial Activity :
- A series of assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a therapeutic agent.
-
Neuroprotection :
- In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque accumulation, highlighting its potential for neuroprotective therapy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N4O |
| CAS Number | 75660-46-7 |
| Antitumor IC50 (MCF-7) | 15 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Neuroprotective Effect | Significant cognitive improvement in models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
